molecular formula C16H15F3N2O2S B4423042 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

Cat. No. B4423042
M. Wt: 356.4 g/mol
InChI Key: BBPLRCWDCGCAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, also known as DF-4, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound is a piperazine derivative that has been synthesized using specific methods, and its mechanism of action has been investigated in detail.

Scientific Research Applications

1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have potent and selective effects on certain receptors in the brain, making it a promising candidate for the treatment of various neurological disorders. This compound has also been investigated for its potential use as a tool compound in drug discovery and development.

Mechanism of Action

1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine acts as a selective antagonist of the 5-HT2A receptor, which is a serotonin receptor subtype that plays a key role in various physiological processes, including mood regulation and cognition. By blocking the activity of this receptor, this compound has been shown to have potential therapeutic effects in various neurological disorders, including schizophrenia and depression.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective effects on the 5-HT2A receptor, leading to changes in various physiological processes, including neurotransmitter release and neuronal activity. The compound has been shown to have potential therapeutic effects in various neurological disorders, including schizophrenia and depression.

Advantages and Limitations for Lab Experiments

1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine has several advantages for use in lab experiments, including its high purity and potency, as well as its selective activity on the 5-HT2A receptor. However, the compound also has limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, including further investigation of its mechanism of action and potential therapeutic effects in various neurological disorders. Additionally, this compound could be used as a tool compound in drug discovery and development, leading to the development of novel therapeutics for various disorders. Finally, this compound could be used in combination with other compounds to enhance its therapeutic effects and reduce potential side effects.

properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c17-13-6-5-12(11-15(13)19)24(22,23)21-9-7-20(8-10-21)16-4-2-1-3-14(16)18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPLRCWDCGCAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.